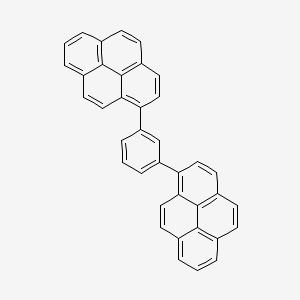

1,3-Di(pyren-1-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H22 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

1-(3-pyren-1-ylphenyl)pyrene |

InChI |

InChI=1S/C38H22/c1-4-23-10-12-27-14-18-31(33-20-16-25(6-1)35(23)37(27)33)29-8-3-9-30(22-29)32-19-15-28-13-11-24-5-2-7-26-17-21-34(32)38(28)36(24)26/h1-22H |

InChI Key |

GHDZTXRYFQBMKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Di(pyren-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Di(pyren-1-yl)benzene, a fluorescent polycyclic aromatic hydrocarbon with significant potential in materials science and as a building block in medicinal chemistry. The primary and most effective method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.

Core Synthesis Route: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide.[1] In this specific synthesis, pyrene-1-boronic acid serves as the organoboron reagent and 1,3-dibromobenzene is the organohalide.

The general reaction scheme is as follows:

Several methods are available for this synthesis, with the Suzuki-Miyaura cross-coupling being a prominent and high-yielding approach.[1] Another potential method is the Stille coupling reaction, which would utilize pyrene-1-stannane instead of the boronic acid.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Pyrene-1-boronic acid

-

1,3-Dibromobenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃))

-

Solvent (e.g., Toluene, Dimethoxyethane (DME))

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

-

Appropriate glassware and reaction setup for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dried round-bottom flask is charged with pyrene-1-boronic acid (2.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), and the chosen base (e.g., 3.0 equivalents of K₂CO₃).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Anhydrous, degassed solvent (e.g., a mixture of MeCN and H₂O) is added to the flask, followed by the palladium catalyst (e.g., 3 mol% of Pd(dppf)Cl₂).

-

Reaction: The reaction mixture is heated to reflux (e.g., 80 °C) with vigorous stirring for a specified period (e.g., 1-2 hours) or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Data Presentation

Quantitative data for this compound is summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1616657-81-8 | [2] |

| Molecular Formula | C₃₈H₂₂ | |

| Appearance | White/off-white or light yellow solid | [2] |

| Purity | ≥ 98.5% | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details |

| ¹H NMR | Specific chemical shift data is not currently available in the searched literature. General aromatic proton signals are expected in the range of 7.0-9.0 ppm. |

| ¹³C NMR | Specific chemical shift data is not currently available in the searched literature. Aromatic carbon signals are expected in the range of 120-140 ppm. |

| Mass Spectrometry | Specific m/z data is not currently available in the searched literature. The expected molecular ion peak [M]⁺ would be approximately 478.6 g/mol . |

Mandatory Visualization

Diagram 1: Suzuki-Miyaura Cross-Coupling Reaction Pathway

Caption: The catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide to the Photophysical Properties of 1,3-Di(pyren-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1,3-Di(pyren-1-yl)benzene, a fluorescent molecule with significant potential in organic electronics and as a molecular probe. This document details the experimental methodologies for characterizing its photophysical behavior and presents available data in a structured format for ease of comparison and use in research and development.

Core Photophysical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a benzene ring substituted with two pyrene moieties at the 1 and 3 positions. This unique structure gives rise to interesting photophysical phenomena, including strong fluorescence. The interaction between the two pyrene units can lead to the formation of an intramolecular excimer, a photoinduced dimeric species, which exhibits a characteristic red-shifted and broad emission band compared to the structured monomer emission of a single pyrene unit. This excimer formation is highly dependent on the conformation of the molecule and the surrounding solvent environment.

Data Presentation

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| 1-(4-(1-pyrenyl)phenyl)pyrene (PPP) | Dichloromethane | 345 | 380, 400, 420 (monomer), ~480 (excimer) | 0.75 | 2.5 |

Note: The emission spectrum of dipyrenyl compounds often shows both monomer and excimer fluorescence. The relative intensity of these bands is highly sensitive to the solvent polarity and the flexibility of the molecule.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) corresponding to electronic transitions in the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity with the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 250 nm to 500 nm.

-

The wavelengths corresponding to the highest absorption peaks are the λ_abs values.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum fluorescence emission (λ_em) and to observe the characteristic monomer and excimer emission bands.

Methodology:

-

Sample Preparation: Use the same dilute solution prepared for the UV-Vis absorption measurement. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from a few nanometers above the excitation wavelength to approximately 600 nm.

-

The resulting spectrum will show the fluorescence emission profile, from which the λ_em values for both monomer and excimer species can be identified.

-

Fluorescence Quantum Yield (Φ_f) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.95) are common standards.

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²) where:

-

Φ_f,std is the quantum yield of the standard.

-

m_sample and m_std are the gradients of the linear plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different).

-

-

Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement:

-

The sample is excited by the pulsed laser.

-

The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for millions of excitation-emission events.

-

A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials if multiple decay processes are present) to extract the fluorescence lifetime (τ_f). For molecules exhibiting both monomer and excimer emission, a biexponential decay is often observed.

Mandatory Visualizations

Caption: Workflow for the photophysical characterization of this compound.

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

A Theoretical Investigation of the Spectroscopic Properties of 1,3-Di(pyren-1-yl)benzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical absorption and emission spectra of 1,3-Di(pyren-1-yl)benzene. The content is structured to be a valuable resource for researchers and professionals in the fields of materials science, computational chemistry, and drug development, offering insights into the photophysical properties of this pyrene-based aromatic compound.

Introduction

This compound is a fluorescent organic molecule belonging to a class of compounds known for their unique photophysical properties, including strong fluorescence, which makes them suitable for applications in organic electronics.[1] The compound consists of a central benzene ring substituted with two pyrene moieties at the 1 and 3 positions. The extended π-conjugation conferred by the pyrene units is expected to result in interesting absorption and emission characteristics in the ultraviolet and visible regions of the electromagnetic spectrum.

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and understanding the electronic structure and spectroscopic properties of such molecules.[2][3] This guide outlines a detailed computational protocol for determining the theoretical absorption and emission spectra of this compound and presents the expected data in a structured format.

Theoretical Photophysical Properties

The theoretical absorption and emission spectra of this compound can be elucidated through quantum chemical calculations. These calculations provide information on the vertical excitation energies, corresponding wavelengths, oscillator strengths, and the nature of the electronic transitions.

2.1. Predicted Absorption and Emission Data

The following tables summarize the predicted quantitative data for the key absorption and emission transitions of this compound, as would be obtained from TD-DFT calculations.

Table 1: Theoretical Absorption Spectra Data for this compound

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 385 - 405 | 3.06 - 3.22 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | 360 - 380 | 3.26 - 3.44 | > 0.1 | HOMO-1 → LUMO |

| S₀ → S₃ | 330 - 350 | 3.54 - 3.75 | > 0.5 | HOMO → LUMO+1 |

Table 2: Theoretical Emission Spectra Data for this compound

| Transition | Wavelength (nm) | Emission Energy (eV) | Nature of Transition |

| S₁ → S₀ | 410 - 430 | 2.88 - 3.02 | Fluorescence |

Note: The values presented in these tables are representative expectations based on computational studies of similar pyrene derivatives and should be confirmed by specific calculations for this compound.

Detailed Computational Protocols

The following section provides a detailed methodology for the theoretical determination of the absorption and emission spectra of this compound.

3.1. Ground State Geometry Optimization

The first step involves the optimization of the ground state geometry of the molecule.

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for such systems.[2]

-

Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation to find the minimum energy conformation of the molecule in its electronic ground state (S₀).

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

3.2. Excited State Calculations for Absorption Spectrum

Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies from the optimized ground state geometry.

-

Software: Gaussian 16 or similar.

-

Method: TD-DFT.

-

Functional and Basis Set: Same as for the ground state optimization (e.g., B3LYP/6-31G(d,p)).

-

Procedure:

-

Using the optimized S₀ geometry, perform a TD-DFT calculation to compute the energies and oscillator strengths of the lowest several singlet excited states (e.g., 10-20 states).

-

The calculated excitation energies correspond to the vertical absorption energies. These can be converted to wavelengths to simulate the absorption spectrum.

-

Analyze the molecular orbitals involved in the electronic transitions to characterize their nature (e.g., π→π*).

-

3.3. Excited State Geometry Optimization for Emission Spectrum

To simulate the emission (fluorescence) spectrum, the geometry of the first singlet excited state (S₁) must be optimized.

-

Software: Gaussian 16 or similar.

-

Method: TD-DFT.

-

Functional and Basis Set: Same as for the ground state optimization.

-

Procedure:

-

Perform a geometry optimization of the first singlet excited state (S₁) starting from the optimized ground state geometry.

-

Confirm that the optimized S₁ structure is a true minimum by performing a frequency calculation at the excited state level.

-

3.4. Emission Energy Calculation

The emission energy is calculated as the energy difference between the optimized S₁ state and the single-point energy of the S₀ state at the S₁ geometry.

-

Software: Gaussian 16 or similar.

-

Method: TD-DFT for the S₁ energy and DFT for the S₀ single-point energy.

-

Functional and Basis Set: Same as for the optimizations.

-

Procedure:

-

Use the optimized S₁ geometry.

-

Calculate the energy of the S₁ state.

-

Perform a single-point energy calculation for the S₀ state at the S₁ geometry.

-

The difference between these two energies gives the vertical emission energy, which can be converted to a wavelength to predict the fluorescence maximum.

-

Visualizations

4.1. Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of absorption and emission spectra.

References

- 1. Theoretical investigations of absorption and fluorescence spectra of protonated pyrene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Tuning the Photophysical Properties of Pyrene-Based Systems: A Theoretical Study [ouci.dntb.gov.ua]

- 3. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,3-Di(pyren-1-yl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(pyren-1-yl)benzene is a polycyclic aromatic hydrocarbon (PAH) characterized by a central benzene ring substituted with two pyrene moieties. Its extended π-conjugated system imparts unique photophysical properties, making it a compound of interest in the fields of organic electronics, materials science, and as a fluorescent probe. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in solution-processed device fabrication, chemical reactions, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly accessible databases or research articles. To facilitate research and development, the following table is provided as a template. Researchers can populate this table with their own experimentally determined data using the protocols outlined in the subsequent sections.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 92.14 | 0.867 | 2.38 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 7.5 | Data not available | Data not available |

| Dichloromethane (DCM) | 84.93 | 1.327 | 9.08 | Data not available | Data not available |

| Chloroform | 119.38 | 1.489 | 4.81 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 46.7 | Data not available | Data not available |

| Acetone | 58.08 | 0.791 | 20.7 | Data not available | Data not available |

| Hexane | 86.18 | 0.655 | 1.88 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Method 1: Gravimetric Analysis

This method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute that dissolves in a known volume of solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath or a shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. The temperature should be controlled and recorded.

-

Separation of Saturated Solution: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

-

Drying: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant weight is achieved.

-

Mass Determination: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of saturated solution withdrawn (mL))

Method 2: UV-Visible Spectroscopy

This method is particularly suitable for aromatic compounds like this compound that exhibit strong UV-Vis absorbance. It relies on the Beer-Lambert law, which relates absorbance to concentration.

Materials and Equipment:

-

This compound

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) should be determined.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-3 of the Gravimetric Analysis protocol to prepare a saturated solution of this compound at a constant temperature.

-

-

Measurement of Saturated Solution Absorbance:

-

Withdraw a small aliquot of the clear supernatant from the saturated solution using a filtered syringe.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Unveiling the Frontier Orbitals: A Technical Guide to the HOMO and LUMO Energy Levels of 1,3-Di(pyren-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the aromatic hydrocarbon 1,3-Di(pyren-1-yl)benzene. Understanding these fundamental electronic properties is crucial for researchers and scientists engaged in the design and development of novel organic electronic materials and for drug development professionals exploring new molecular entities. This document details the experimental and computational methodologies employed to determine these energy levels, presents relevant data in a structured format, and visually outlines the experimental workflow.

Core Concepts: HOMO and LUMO

The HOMO and LUMO are key concepts in molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule, including its chemical reactivity, excitability, and charge transport characteristics.

Quantitative Data Summary

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Method |

| Pyrene-BODIPY Dyad[1] | -5.70 | -3.27 | 2.43 | Cyclic Voltammetry & UV-vis Spectroscopy |

Experimental Determination of HOMO and LUMO Levels

The HOMO and LUMO energy levels of organic molecules are typically determined experimentally using a combination of cyclic voltammetry (CV) and UV-vis absorption spectroscopy.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: A solution of the compound of interest (e.g., this compound) is prepared in a suitable solvent, typically dichloromethane or acetonitrile, containing a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: A potential is swept linearly from an initial value to a final value and then back again, and the resulting current is measured as a function of the applied potential. This process generates a cyclic voltammogram.

-

Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) often used as an internal or external standard:

-

E_HOMO (eV) = - (E_ox - E₁/₂ (Fc/Fc⁺) + 4.8)

-

E_LUMO (eV) = - (E_red - E₁/₂ (Fc/Fc⁺) + 4.8)

Note: The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.

-

Experimental Protocol: UV-vis Absorption Spectroscopy

UV-vis spectroscopy is used to determine the optical band gap (E_g^opt) of a molecule, which corresponds to the energy required to excite an electron from the HOMO to the LUMO.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., dichloromethane, chloroform, or toluene).

-

Measurement: The absorption spectrum of the solution is recorded using a UV-vis spectrophotometer over a specific wavelength range.

-

Data Analysis: The onset of the lowest energy absorption band in the UV-vis spectrum is used to determine the optical band gap using the equation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

where λ_onset is the wavelength at the absorption onset. The LUMO energy can then be estimated from the experimentally determined HOMO energy and the optical band gap:

-

E_LUMO (eV) = E_HOMO (eV) + E_g^opt (eV)

-

Computational Determination of HOMO and LUMO Levels

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.

Computational Protocol: Density Functional Theory (DFT)

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structure of the molecule (e.g., this compound) is first optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Single-Point Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed using the same or a higher level of theory to obtain the energies of the molecular orbitals.

-

Data Analysis: The output of the calculation provides the energies of all molecular orbitals. The energy of the highest occupied molecular orbital is the HOMO energy, and the energy of the lowest unoccupied molecular orbital is the LUMO energy. The HOMO-LUMO gap is the difference between these two energies.

Experimental Workflow for HOMO-LUMO Determination

The following diagram illustrates the typical experimental workflow for determining the HOMO and LUMO energy levels of an organic compound.

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

Conclusion

The determination of HOMO and LUMO energy levels is a fundamental aspect of characterizing new organic materials. For this compound, a combination of experimental techniques like cyclic voltammetry and UV-vis spectroscopy, alongside computational methods such as DFT, provides a comprehensive understanding of its electronic properties. This knowledge is invaluable for predicting its behavior in various applications, from organic electronics to the development of novel therapeutic agents, and serves as a critical guide for the rational design of next-generation functional materials.

References

A Technical Guide to the Fluorescence Quantum Yield of 1,3-Di(pyren-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Photophysical Properties of Dipyrenylbenzenes

Pyrene and its derivatives are well-known for their strong blue fluorescence, long fluorescence lifetimes, and excellent thermal stability.[1] The photophysical properties of dipyrenylbenzenes are highly dependent on the substitution pattern on the central benzene ring, which influences the degree of π-conjugation and the spatial arrangement of the pyrene moieties. These structural factors, in turn, affect the absorption and emission characteristics, as well as the fluorescence quantum yield.

In many pyrene-based compounds, the phenomenon of aggregation-caused quenching (ACQ) is observed, where the fluorescence intensity decreases in the aggregated or solid state.[1] However, some dipyrenylbenzenes with a twisted conformation can exhibit high fluorescence quantum yields in the solid state by suppressing intermolecular π-π stacking. For instance, certain dipyrenylbenzene derivatives have been shown to be highly efficient blue emitters in organic light-emitting diodes (OLEDs), with fluorescence quantum yields in thin films as high as 63–75%.[2] The twisted structure of these molecules helps to prevent the formation of non-emissive aggregates.[2]

The solvent environment can also significantly impact the fluorescence quantum yield of pyrene derivatives.[3][4] Factors such as solvent polarity can influence the energy levels of the excited states and the rates of non-radiative decay processes, thereby altering the fluorescence efficiency.[5]

Quantitative Data for Related Pyrene Derivatives

To provide a frame of reference for the expected photophysical properties of 1,3-Di(pyren-1-yl)benzene, the following table summarizes data for other pyrene derivatives.

| Compound Name | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| 1-(4-(1-pyrenyl)phenyl)pyrene (PPP) | Thin Film | Not Specified | 446 | 0.63 - 0.75 | [2] |

| 1-(2,5-dimethoxy-4-(1-pyrenyl)phenyl)pyrene (DOPPP) | Thin Film | Not Specified | 463 | 0.63 - 0.75 | [2] |

| 1-(2,5-dimethyl-4-(1-pyrenyl)phenyl)pyrene (DMPPP) | Thin Film | Not Specified | 453 | 0.63 - 0.75 | [2] |

| 4-(pyren-1-yl)pyrazole (HL1) | Acetonitrile | Not Specified | ~385 | 0.26 | [6] |

| Pyrene | Cyclohexane | Not Specified | Not Specified | 0.65 | [7] |

| Pyrene | Water | Not Specified | Not Specified | Lower than in organic solvents | [7] |

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[8][9]

Principle

The fluorescence quantum yield of an unknown sample (X) can be calculated relative to a standard (Std) using the following equation:

Φf(X) = Φf(Std) * (IX / IStd) * (AStd / AX) * (nX2 / nStd2)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Materials and Instrumentation

-

Fluorophore of Interest: this compound

-

Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. For pyrene derivatives, suitable standards include quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90).[10][11]

-

Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Procedure

-

Solution Preparation:

-

Prepare a stock solution of the this compound sample and the chosen quantum yield standard in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilute solutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1. It is crucial to work in this low absorbance range to avoid inner filter effects.[8]

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

-

Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra for all prepared solutions of the sample and the standard using the same excitation wavelength and instrument parameters (e.g., slit widths).

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The resulting plots should be linear. Determine the slope (Gradient, m) of each line.

-

Calculate the quantum yield of the sample using the modified equation:

Φf(X) = Φf(Std) * (mX / mStd) * (nX2 / nStd2)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between sample and standard measurements in the comparative quantum yield determination method.

Caption: Logical relationship for comparative quantum yield calculation.

Conclusion

While a definitive fluorescence quantum yield for this compound remains to be published, this guide provides the necessary context and a robust experimental framework for its determination. By understanding the photophysical properties of related dipyrenylbenzene compounds and by carefully implementing the detailed protocol for relative quantum yield measurement, researchers can accurately characterize this important fluorophore. The provided data for analogous compounds can serve as a valuable benchmark for newly acquired experimental results. This will, in turn, facilitate the rational design and application of this compound and similar materials in advanced technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. bohrium.com [bohrium.com]

- 3. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. agilent.com [agilent.com]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. publications.iupac.org [publications.iupac.org]

Thermal Stability of 1,3-Di(pyren-1-yl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Thermal Stability

Thermal stability refers to the ability of a material to resist decomposition at elevated temperatures. For organic molecules like 1,3-Di(pyren-1-yl)benzene, thermal degradation involves the breaking of chemical bonds, leading to the loss of mass and the formation of smaller, volatile fragments. The primary technique used to quantify thermal stability is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Expected Thermal Performance of this compound

Pyrene and its derivatives are renowned for their exceptional thermal stability, a characteristic attributed to the high resonance energy of the polycyclic aromatic core. It is a general observation that π-extended pyrene-based compounds exhibit very high thermal stability, with decomposition temperatures often exceeding 350 °C for less than 1% weight loss[1]. The introduction of multiple pyrenyl groups onto a central benzene ring, as in the case of this compound, is expected to further enhance this stability through increased molecular weight and intermolecular π-π stacking interactions.

Quantitative Thermal Stability Data of Analogous Compounds

To provide a quantitative perspective, the following table summarizes the thermal decomposition data for various pyrene-based compounds. This data, obtained from Thermogravimetric Analysis (TGA), indicates the temperature at which a 5% weight loss (Td5) occurs, a common metric for comparing the thermal stability of materials.

| Compound | Td5 (°C) | Measurement Conditions |

| General π-extended pyrene-based PAHs | > 350 | N/A (General observation for <1% weight loss)[1] |

| Pyrene-fused Poly-Aromatic Regioisomers | > 350 | N/A (General observation for <1% weight loss)[1] |

Note: Td5 represents the temperature at which 5% of the material's mass has been lost due to thermal decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a detailed, generalized protocol for determining the thermal stability of a solid organic compound such as this compound using Thermogravimetric Analysis.

Objective: To determine the onset of thermal decomposition and the degradation profile of the sample.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-precision microbalance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA's microbalance.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature that is expected to be well above the decomposition point (e.g., 800 °C).

-

-

Data Acquisition:

-

Continuously monitor and record the sample mass as a function of temperature and time.

-

The TGA software will generate a thermogram, a plot of mass percentage versus temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition, often defined as the temperature at which a specific amount of weight loss (e.g., 5%, Td5) is observed.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Determine the residual mass at the end of the experiment.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the Thermogravimetric Analysis (TGA) experimental protocol.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

While specific experimental data for this compound is not currently available, the known thermal properties of analogous pyrene-containing polycyclic aromatic hydrocarbons strongly suggest that it is a highly thermally stable compound. The provided experimental protocol for Thermogravimetric Analysis offers a standardized method for quantifying its thermal decomposition characteristics, which is essential for its potential applications in fields requiring robust organic materials. Further experimental investigation is warranted to precisely determine the thermal stability of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for 1,3-Di(pyren-1-yl)benzene as a Blue Emitter in OLEDs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3-di(pyren-1-yl)benzene as a blue emitting material in Organic Light-Emitting Diodes (OLEDs).

Introduction

This compound is a promising organic semiconductor that has garnered attention for its potential application as a blue emitter in OLEDs. Its molecular structure, consisting of a central benzene ring substituted with two pyrene units at the 1 and 3 positions, imparts unique photophysical properties. Pyrene, a polycyclic aromatic hydrocarbon, is known for its strong fluorescence, making its derivatives valuable for various optoelectronic applications. The meta-phenylene linkage in this compound is significant as it can influence the electronic communication between the pyrene moieties, which is crucial for achieving efficient and stable blue emission in OLED devices.

Data Presentation

The following table summarizes the key photophysical and electroluminescent properties of pyrene-based blue emitters, including data relevant to this compound and analogous compounds to provide a comparative overview.

| Compound/Device Structure | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Luminance (cd/m²) | Reference |

| 1,3,6,8-tetraphenylpyrene (10% dopant) | - | - | 2.1 | (0.17, 0.09) | - | [1] |

| 2,7-functionalized pyrene derivative (guest-host system) | - | - | 3.1 | (0.16, 0.024) | - | [2] |

| Pyrene-benzimidazole derivative (Compound B) non-doped EML | - | - | 0.35 (at 5.5V), 4.3 (max at 3.5V) | (0.1482, 0.1300) | 100 (at 5.5V), 290 (max at 7.5V) | [3] |

| 4-(pyren-1-yl)pyrazole (HL1) in ACN | ~385 | 0.26 | - | - | - | [4] |

| Pyrene-based push-pull dye (PC) in various organic solvents | - | > 0.70 | - | - | - | [5] |

Note: Direct performance data for an OLED specifically using this compound as the primary emitter was not available in a consolidated format in the provided search results. The table presents data for structurally related pyrene derivatives to indicate the potential performance of this class of materials.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[1][6]

Materials:

-

1-Pyreneboronic acid

-

1,3-Dibromobenzene

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add 1-pyreneboronic acid (2.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), and sodium carbonate (4.0 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with argon or nitrogen gas for 20-30 minutes to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Blue OLED Device

The following is a general protocol for the fabrication of a multilayer OLED device using this compound as the emissive layer (EML).

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

This compound (emitter)

-

Hole Injection Layer (HIL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine, NPB)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)

-

Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

-

Cathode material (e.g., Aluminum, Al)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Substrate cleaning setup (sonication baths with detergent, deionized water, acetone, isopropanol)

-

UV-Ozone cleaner

-

Glove box with an inert atmosphere (N₂)

-

Source-measure unit for device characterization

-

Spectrometer for electroluminescence measurements

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

-

-

Organic Layer Deposition:

-

Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:

-

HIL: NPB (e.g., 30 nm)

-

HTL: NPB (e.g., 20 nm)

-

EML: this compound (e.g., 30 nm)

-

ETL: Alq₃ (e.g., 20 nm)

-

EIL: LiF (e.g., 1 nm)

-

-

-

Cathode Deposition:

-

Deposit the aluminum cathode (e.g., 100 nm) on top of the organic stack through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Transfer the fabricated devices to an inert atmosphere glove box.

-

Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from atmospheric moisture and oxygen.

-

-

Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source-measure unit and a calibrated photodiode.

-

Record the electroluminescence (EL) spectrum using a spectrometer.

-

Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficiency from the measured data.

-

Determine the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectrum.

-

Visualizations

Caption: Experimental workflow for synthesis and OLED fabrication.

References

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. researchgate.net [researchgate.net]

- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Buy this compound [smolecule.com]

Application Notes and Protocols for 1,3-Di(pyren-1-yl)benzene in Organic Electronics

Introduction

1,3-Di(pyren-1-yl)benzene is a polycyclic aromatic hydrocarbon characterized by a central benzene ring substituted with two pyrene moieties at the 1 and 3 positions.[1] This molecular structure imparts unique photophysical and electrochemical properties, making it a promising material for various applications in organic electronics.[1][2] Its high fluorescence quantum yield and thermal stability make it a suitable candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[3][4] These application notes provide an overview of the use of this compound and related pyrene-based compounds in organic electronic devices, along with detailed experimental protocols.

Applications in Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are versatile materials in OLEDs, where they can function as emitters, hosts, or charge-transporting materials.[2][5] this compound and its isomers are particularly noted for their potential as blue light-emitting materials due to the inherent blue fluorescence of the pyrene core.[2][6]

1.1. As a Blue Emitter

The large, planar structure of pyrene facilitates strong π-π stacking, which can lead to excimer formation and a red-shift in emission. The meta-linkage in this compound helps to disrupt this aggregation, preserving the deep blue emission characteristics of the pyrene monomer.[6]

1.2. As a Host Material

The wide energy bandgap and high triplet energy of pyrene-based materials make them suitable hosts for phosphorescent emitters in Phosphorescent OLEDs (PHOLEDs). They can facilitate efficient energy transfer to the dopant, leading to high-efficiency devices. For instance, the related compound 1,3,5-tris(1-pyrenyl)benzene (TPB3) has been successfully used as a host for red phosphorescent dopants.[7]

1.3. As a Hole-Transporting Material (HTM)

The electron-rich nature of the pyrene core provides good hole-transporting capabilities.[5] Pyrene-based materials often exhibit high hole mobility and suitable HOMO energy levels for efficient hole injection from the anode.[5]

Quantitative Data for Pyrene-Based Materials in OLEDs

| Compound | Application | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates |

| 1,3,5-Tris(1-pyrenyl)benzene (TPB3) Host with DCJTB Dopant | Red OLED | ITO/N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine/TPB3:DCJTB (2%)/LiF/Al | 70,600 @ 13.5 V | 4.38 | 2.12 @ 20 mA/cm² | (0.63, 0.37)[7] |

| 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene | Blue OLED (Solution-processed) | Not specified | 5015 @ 11 V | 2.56 | Not specified | (0.15, 0.18)[8] |

| Py-Br (Pyridine-appended pyrene derivative) | Hole Transport Material | Not specified | 17300 | 22.4 | Not specified | Not specified[5] |

| 4,4'-Di(pyren-1-yl)-1,1'-biphenyl (DBP) | Blue Emitter | Not specified | Not specified | 3.9 | Not specified | (0.15, 0.13)[9] |

Photophysical and Electrochemical Properties of Pyrene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | UV Absorption (nm, in THF) | Photoluminescence (nm, in THF) |

| This compound | -5.27 | -3.45 | 279, 350 | 384[10] |

| Anti-DPyB | -5.8 | -2.5 | ~250-280, 300-380 | Not specified[11] |

| Syn-DPyB | -5.8 | -2.5 | ~250-475 | Not specified[11] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a general method for the synthesis of this compound based on the Suzuki-Miyaura cross-coupling reaction.[2]

Materials:

-

1-Pyreneboronic acid

-

1,3-Dibromobenzene

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Nitrogen or Argon gas supply

Procedure:

-

In a round-bottom flask, dissolve 1,3-dibromobenzene (1 equivalent) and 1-pyreneboronic acid (2.2 equivalents) in a mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2 M, 4 equivalents).

-

Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

-

Heat the mixture to reflux under a nitrogen or argon atmosphere and stir vigorously for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to yield pure this compound.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a generic multilayer OLED using thermal evaporation, a common technique for depositing thin films of organic materials.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., NPB)

-

Emissive Layer (EML) material (e.g., this compound)

-

Electron Transport Layer (ETL) material (e.g., Alq₃)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

High-vacuum thermal evaporation system

-

Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

-

UV-Ozone cleaner

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Deposit the organic layers sequentially without breaking the vacuum:

-

Hole Injection Layer (e.g., 30 nm of NPB).

-

Emissive Layer (e.g., 30 nm of this compound).

-

Electron Transport Layer (e.g., 30 nm of Alq₃).

-

-

The deposition rate for organic layers is typically 1-2 Å/s.

-

-

Cathode Deposition:

-

Deposit the Electron Injection Layer (e.g., 1 nm of LiF) at a rate of 0.1-0.2 Å/s.

-

Deposit the metal cathode (e.g., 100 nm of Al) at a rate of 5-10 Å/s.

-

-

Encapsulation:

-

Remove the fabricated device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

-

Diagram of OLED Fabrication Workflow

Caption: Workflow for fabricating an OLED device.

Diagram of a Generic OLED Energy Level Structure

Caption: Simplified energy level diagram of a multilayer OLED.

Applications in Organic Field-Effect Transistors (OFETs)

The high charge carrier mobility of pyrene derivatives makes them attractive for use as the active semiconductor layer in OFETs.[4][9] The planar structure of pyrene promotes ordered molecular packing in thin films, which is crucial for efficient charge transport.[4] Both p-type and ambipolar behavior have been observed in pyrene-based OFETs.[2]

Quantitative Data for Pyrene-Based Materials in OFETs

| Compound | Device Type | Field-Effect Mobility (µFET) (cm²/Vs) | On/Off Ratio |

| 4,4'-Di(pyren-1-yl)-1,1'-biphenyl (DBP) | p-type OTFT | 0.21 | Not specified[9] |

| Pyrene-based derivative 13 | p-type FET | 3.7 x 10⁻³ | 10⁵[12] |

Applications in Organic Solar Cells (OSCs)

In OSCs, pyrene-based materials can be utilized as either electron donor or acceptor materials due to their tunable electronic properties.[2] Their strong absorption in the visible spectrum is beneficial for light harvesting.[2] The ability to form ordered structures in bulk heterojunctions with other organic semiconductors is key to achieving high power conversion efficiencies.[2][13] While less common than in OLEDs and OFETs, research into pyrene-based materials for OSCs is ongoing.[14]

This compound and other pyrene derivatives are a versatile class of materials with significant potential in organic electronics. Their excellent photophysical properties, good charge transport characteristics, and thermal stability make them highly suitable for a range of devices. Further research into the synthesis of novel pyrene-based structures and the optimization of device architectures will continue to advance their application in next-generation organic electronics.

References

- 1. Buy this compound [smolecule.com]

- 2. chem.as.uky.edu [chem.as.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4,4′-Di(pyren-1-yl)-1,1′-biphenyl as an efficient material for organic light-emitting diodes and thin-film transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. lumtec.com.tw [lumtec.com.tw]

- 11. Singlet fission dynamics modulated by molecular configuration in covalently linked pyrene dimers, Anti- and Syn-1,2-di(pyrenyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,3-Di(pyren-1-yl)benzene in Fluorescent Probes and Sensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Di(pyren-1-yl)benzene as a versatile fluorophore in the development of fluorescent probes and sensors. This document details its synthesis, photophysical properties, and its application in the detection of various analytes, including metal ions and nitroaromatic compounds. Detailed experimental protocols and data are provided to facilitate the adoption of this powerful tool in research and development.

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by a central benzene ring substituted with two pyrene moieties at the 1 and 3 positions. This unique structure imparts remarkable photophysical properties, including strong fluorescence and high quantum yields, making it an excellent candidate for the development of sensitive and selective fluorescent probes.[1] Pyrene and its derivatives are widely utilized as fluorescent probes due to their high fluorescence quantum yield, excellent cell permeability, and low cytotoxicity.[2] The fluorescence of these molecules can be modulated by various external stimuli, such as the presence of specific analytes, leading to changes in fluorescence intensity (quenching or enhancement) or shifts in emission wavelength. This "turn-off" or "turn-on" response forms the basis of its application in chemical sensing and bioimaging.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Stille coupling.[3] The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[4]

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 1,3-dibromobenzene and pyrene-1-boronic acid.

Materials:

-

1,3-Dibromobenzene

-

Pyrene-1-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,3-dibromobenzene (1.0 mmol), pyrene-1-boronic acid (2.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol (20 mL) to the flask, followed by an aqueous solution of potassium carbonate (2 M, 10 mL).

-

Reaction Execution: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

-

Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis:

Caption: Suzuki-Miyaura synthesis of this compound.

Photophysical Properties

This compound exhibits characteristic photophysical properties that are central to its function as a fluorescent probe.

| Property | Value (in Toluene) | Reference |

| Absorption Maximum (λabs) | ~345 nm | [3] |

| Emission Maximum (λem) | ~377 nm, 397 nm | [3] |

| Fluorescence Quantum Yield (ΦF) | High (typically > 0.7) | [5] |

| Molar Extinction Coefficient (ε) | High |

Note: Specific values can vary depending on the solvent and substitution on the pyrene or benzene rings.

Applications in Fluorescent Sensing

The high fluorescence quantum yield of this compound can be effectively quenched by electron-deficient analytes, making it a suitable "turn-off" sensor. This quenching is often attributed to a photoinduced electron transfer (PET) mechanism from the excited state of the electron-rich pyrene moiety to the electron-accepting analyte.

Signaling Pathway for Fluorescence Quenching:

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound [smolecule.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Device Fabrication with 1,3-Di(pyren-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(pyren-1-yl)benzene is a fluorescent organic compound with a high quantum yield, making it a promising material for various applications in organic electronics. Its unique photophysical properties, characterized by strong fluorescence, stem from the pyrene moieties attached to a central benzene ring. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its fabrication into Organic Light-Emitting Diodes (OLEDs), where it can function as a blue-emitting layer or a hole-transporting material.

Physicochemical Properties and Synthesis

This compound possesses desirable characteristics for use in electronic devices, including good thermal stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₂₂ | [1] |

| Molecular Weight | 478.58 g/mol | [1] |

| UV Absorption (in THF) | 279, 350 nm | [1] |

| Photoluminescence (in THF) | 384 nm | [1] |

| Thermal Decomposition (TGA, 0.5% weight loss) | >330 °C | [1] |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling Reaction

A common and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This reaction couples pyrene-1-boronic acid with 1,3-dibromobenzene in the presence of a palladium catalyst.

Materials:

-

Pyrene-1-boronic acid

-

1,3-Dibromobenzene

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (reflux setup, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine pyrene-1-boronic acid (2.2 equivalents), 1,3-dibromobenzene (1 equivalent), and sodium carbonate (4 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove oxygen.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 5 mol% relative to the dibromobenzene).

-

Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 24-48 hours under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield this compound as a white or pale yellow solid.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound can be utilized in OLEDs as either a blue-emitting material in the emissive layer (EML) or as a hole-transporting material (HTM) in the hole-transporting layer (HTL). Below are representative protocols for the fabrication of multilayer OLEDs by thermal evaporation.

Protocol 1: this compound as a Blue Emitter

This protocol describes the fabrication of a blue OLED where this compound is used as the light-emitting material.

Device Structure: ITO / HTL / This compound (EML) / ETL / EIL / Cathode

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrate

-

Hole-Transporting Layer (HTL) material: e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

-

Emissive Layer (EML): this compound

-

Electron-Transporting Layer (ETL) material: e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)

-

Electron-Injecting Layer (EIL) material: e.g., Lithium Fluoride (LiF)

-

Cathode material: Aluminum (Al)

Fabrication Protocol:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

HTL Deposition: Deposit a 40-60 nm thick layer of NPB onto the ITO substrate.

-

EML Deposition: Deposit a 20-40 nm thick layer of this compound.

-

ETL Deposition: Deposit a 20-30 nm thick layer of Alq₃.

-

EIL Deposition: Deposit a thin (0.5-1 nm) layer of LiF.

-

Cathode Deposition: Deposit a 100-150 nm thick layer of Al to form the cathode.

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Table 2: Representative Performance of Blue OLEDs with Pyrene-Based Emitters

| Emitting Material | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |

| 1,1'-(9,9-dimethyl-9H-fluorene-2,7-diyl)bis-pyrene | 2.48 | 4.32 | 3.98 | Not Reported | [3] |

| Pyrene-Benzimidazole Derivative | 4.3 | Not Reported | Not Reported | (0.148, 0.130) | [4] |

| PyPI-Py | 8.52 | 13.38 | 10.75 | (0.15, 0.22) | [5] |

Protocol 2: this compound as a Hole-Transporting Material

This protocol outlines the fabrication of an OLED where this compound is used as the hole-transporting material.

Device Structure: ITO / This compound (HTL) / EML / ETL / EIL / Cathode

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrate

-

Hole-Transporting Layer (HTL): this compound

-

Emissive Layer (EML) material: e.g., A green or red phosphorescent emitter doped into a host material.

-

Electron-Transporting Layer (ETL) material: e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

-

Electron-Injecting Layer (EIL) material: e.g., Lithium Fluoride (LiF)

-

Cathode material: Aluminum (Al)

Fabrication Protocol:

The fabrication process is similar to Protocol 1, with the key difference being the material used for the HTL.

-

Substrate Cleaning: Follow the same procedure as in Protocol 1.

-

Layer Deposition: In a high-vacuum thermal evaporation chamber:

-

HTL Deposition: Deposit a 30-50 nm thick layer of this compound.

-

EML Deposition: Deposit the emissive layer. This is often a co-deposition of a host material and a dopant emitter.

-

ETL Deposition: Deposit a 30-40 nm thick layer of an appropriate ETL material like TPBi.

-

EIL and Cathode Deposition: Deposit the LiF and Al layers as described previously.

-

-

Encapsulation: Encapsulate the device as in Protocol 1.

Table 3: Representative Performance of OLEDs with Pyrene-Based Hole-Transporting Materials

The following table provides performance data for OLEDs that utilize pyrene derivatives as the hole-transporting layer, giving an indication of the potential performance of devices incorporating this compound in this role.

| HTM Material | Emitter System | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Reference |

| Py-Br (Pyrene-Pyridine derivative) | Yellow Emitter | 9.0 | 22.4 | Not Reported | 17300 | [1] |

| TPB3 (1,3,5-tris(1-pyrenyl)benzene) | Red Emitter (DCJTB) | Not Reported | 4.38 | 2.12 | 70600 | [6] |

Characterization of Devices

Following fabrication, the OLEDs should be characterized to evaluate their performance.

Key Characterization Techniques:

-

Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on turn-on voltage, current density, and brightness.

-

Electroluminescence (EL) Spectroscopy: Measured with a spectrometer to determine the emission color, peak wavelength, and full width at half maximum (FWHM).

-

External Quantum Efficiency (EQE) and Power Efficiency Calculation: Calculated from the J-V-L and EL data.

-

Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density.

Conclusion